
methyl 7-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxamide . Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom. The 4-methyl-1,2,3-thiadiazole-5-carboxamide has a molecular formula of C4H5N3OS .
Molecular Structure Analysis
The molecular structure of 4-methyl-1,2,3-thiadiazole-5-carboxamide consists of a thiadiazole ring with a carboxamide group at the 5-position and a methyl group at the 4-position .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Anticancer Evaluation
Tiwari et al. (2017) conducted a study on the microwave-assisted facile synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which are known for their significant biological properties. The synthesized compounds exhibited promising in vitro anticancer activity against several human cancer cell lines, demonstrating the potential of thiadiazole-based compounds in cancer treatment. Molecular docking studies were performed to predict the action mechanism, and ADMET properties were analyzed to assess the drug-like behavior of the compounds (Tiwari et al., 2017).
Quinazoline Antifolate Thymidylate Synthase Inhibitors
Marsham et al. (1991) described the synthesis of C2-methyl-N10-alkylquinazoline-based antifolates with modifications in the p-aminobenzoate ring, replaced by heterocycles like thiophene and thiadiazole. These compounds showed enhanced cytotoxicities due to efficient transport into cells and substrate activity, indicating the importance of heterocyclic modifications in antifolate design for improved antitumor activity (Marsham et al., 1991).
Synthesis and Characterization of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/Thiadiazol-2-amines
Saeed et al. (2014) explored the synthesis and characterization of compounds involving quinolin-8-yloxy acetate and thiadiazole derivatives. These synthesized compounds were analyzed through spectroscopic techniques and elemental analyses, contributing to the development of novel heterocyclic compounds with potential biological activities (Saeed et al., 2014).
Synthesis, Characterization, and Biological Evaluation of Polyhydroquinoline Derivatives
Sapariya et al. (2017) developed a multicomponent cyclocondensation reaction to synthesize polyhydroquinoline scaffolds, incorporating phenylthio pyrazole and enaminones. These compounds were evaluated for antibacterial, antitubercular, and antimalarial activities, showing significant results against first-line drugs. Molecular docking and pharmacokinetics evaluations were also conducted to further understand their potential as therapeutic agents (Sapariya et al., 2017).
Propriétés
IUPAC Name |
methyl 7-[(4-methylthiadiazole-5-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-9-13(23-18-17-9)14(20)16-12-4-3-10-5-6-19(15(21)22-2)8-11(10)7-12/h3-4,7H,5-6,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDDFSNHTWBWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propylprop-2-enamide](/img/structure/B2876137.png)
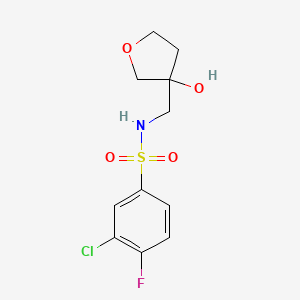
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876140.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2876143.png)
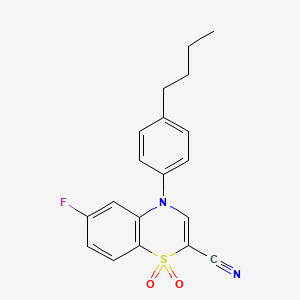
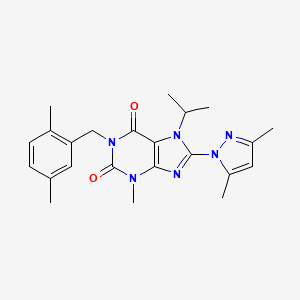
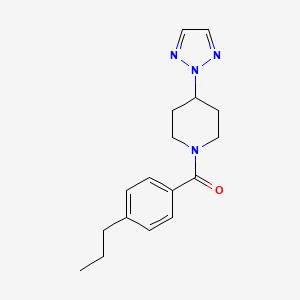


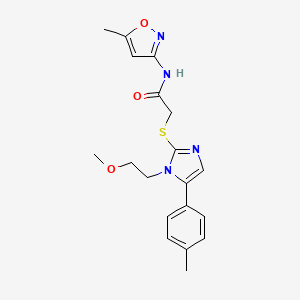

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopentyloxalamide](/img/structure/B2876156.png)
![1-[4-(4-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2876160.png)